molecular formula C22H33BrN2O3Si B13321379 tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate

tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate

Cat. No.: B13321379
M. Wt: 481.5 g/mol
InChI Key: QEKZXZJSHYHPBT-QFIPXVFZSA-N
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Description

tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromine atom, a cyano group, and a tert-butyldimethylsilyl-protected hydroxyl group

Preparation Methods

The synthesis of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate typically involves multiple steps, including the introduction of the tert-butyl group, bromination, and silylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the tert-butyldimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-Butyl (S)-5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-cyano-3-methylindoline-1-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C22H33BrN2O3Si

Molecular Weight

481.5 g/mol

IUPAC Name

tert-butyl (3S)-5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-cyano-3-methyl-2H-indole-1-carboxylate

InChI

InChI=1S/C22H33BrN2O3Si/c1-20(2,3)28-19(26)25-13-22(7,14-27-29(8,9)21(4,5)6)17-11-16(23)10-15(12-24)18(17)25/h10-11H,13-14H2,1-9H3/t22-/m0/s1

InChI Key

QEKZXZJSHYHPBT-QFIPXVFZSA-N

Isomeric SMILES

C[C@]1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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